Stokes Shift Enhancement in DNA Conjugates
In twisted intercalating nucleic acid (TINA) conjugates bearing ethynylpyrene-phenyl fluorophores, the pyren-2-ylethynylphenyl derivative exhibited a Stokes shift of approximately 100 nm, whereas the corresponding 1-ethynylpyrenylphenyl and 4-ethynylpyrenylphenyl conjugates produced Stokes shifts of only 10 nm and 40 nm, respectively [1]. This represents a 2.5- to 10-fold increase over the comparator isomers, enabling vastly improved separation of excitation and emission channels for fluorescence detection. The large Stokes shift originates from the nodal character of the 2-position on pyrene, which minimizes ground-state electronic coupling and permits substantial excited-state geometric relaxation [1].
| Evidence Dimension | Stokes shift (difference between absorption and emission maxima) |
|---|---|
| Target Compound Data | ~100 nm (pyren-2-ylethynylphenyl TINA conjugate) |
| Comparator Or Baseline | 1-ethynylpyrenylphenyl conjugate: ~10 nm; 4-ethynylpyrenylphenyl conjugate: ~40 nm |
| Quantified Difference | 90 nm larger than 1-isomer (10×); 60 nm larger than 4-isomer (2.5×) |
| Conditions | DNA TINA conjugates in aqueous buffer; UV-vis absorption and fluorescence spectroscopy |
Why This Matters
A 100 nm Stokes shift dramatically reduces excitation scatter and self-quenching interference in fluorescence-based assays, directly impacting signal-to-noise ratio and detection sensitivity in nucleic acid probe applications.
- [1] Filichev, V. V.; Astakhova, I. V.; Malakhov, A. D.; Korshun, V. A.; Pedersen, E. B. 1-, 2-, and 4-Ethynylpyrenes in the Structure of Twisted Intercalating Nucleic Acids: Structure, Thermal Stability, and Fluorescence Relationship. Chem. Eur. J. 2008, 14 (32), 9968–9980. View Source
